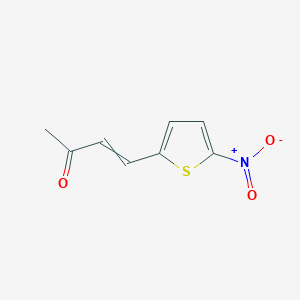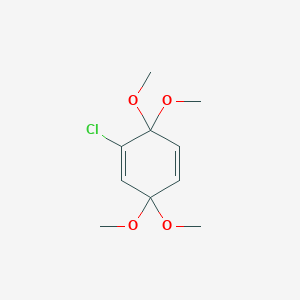
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester is a chemical compound with the molecular formula C19H25NO5 and a molecular weight of 347.4055 . This compound is known for its unique structure, which includes a cyano group, a phenyl group, and an octyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves several steps. One common method includes the reaction of ethaneperoxoic acid with 1-cyano-1-phenyloctanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules . In biology, it can be used to study the effects of cyano and ester groups on biological systems. In medicine, it may be investigated for its potential therapeutic properties. Industrially, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves its interaction with molecular targets through its functional groups . The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester can be compared with other similar compounds such as Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester . While both compounds share the ethaneperoxoic acid and cyano groups, the presence of different phenyl groups (octyl vs. methylphenyl) imparts unique properties to each compound. This uniqueness can be leveraged in different applications depending on the desired chemical behavior.
Eigenschaften
CAS-Nummer |
58422-91-6 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(1-cyano-1-phenyloctyl) ethaneperoxoate |
InChI |
InChI=1S/C17H23NO3/c1-3-4-5-6-10-13-17(14-18,21-20-15(2)19)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
MODFHBHOPFVVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)



![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)

![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

